molecular formula C13H10O4S B379483 8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid CAS No. 100374-59-2

8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid

Cat. No.: B379483
CAS No.: 100374-59-2
M. Wt: 262.28g/mol
InChI Key: HPROFDIZIJXVRT-UHFFFAOYSA-N
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Description

8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid is an organic compound characterized by the presence of a naphthalene ring substituted with a carboxymethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid typically involves the reaction of 1-naphthoic acid with a carboxymethylthio reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxymethylthio group to a thiol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the carboxymethylthio group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid involves its interaction with specific molecular targets. The carboxymethylthio group can interact with various enzymes and proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 8-[(Carboxymethyl)thio]-2-naphthoic acid
  • 8-[(Carboxymethyl)thio]-3-naphthoic acid
  • 8-[(Carboxymethyl)thio]-4-naphthoic acid

Comparison: While these similar compounds share the carboxymethylthio group and naphthalene ring, their positional isomers may exhibit different chemical and biological properties. The unique positioning of the carboxymethylthio group in 8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid can result in distinct reactivity and interactions compared to its isomers.

Properties

CAS No.

100374-59-2

Molecular Formula

C13H10O4S

Molecular Weight

262.28g/mol

IUPAC Name

8-(carboxymethylsulfanyl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C13H10O4S/c14-11(15)7-18-10-6-2-4-8-3-1-5-9(12(8)10)13(16)17/h1-6H,7H2,(H,14,15)(H,16,17)

InChI Key

HPROFDIZIJXVRT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)SCC(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)SCC(=O)O

Origin of Product

United States

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